molecular formula C7H8N2S B11777864 3-Isopropylisothiazole-4-carbonitrile

3-Isopropylisothiazole-4-carbonitrile

Cat. No.: B11777864
M. Wt: 152.22 g/mol
InChI Key: BIDRLFVDIOKFOZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Isopropylisothiazole-4-carbonitrile typically involves the reaction of appropriate thiazole precursors with nitrile-containing reagents. One common method includes the use of thiazole derivatives and nitrile compounds under specific reaction conditions, such as the presence of catalysts and controlled temperatures . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

3-Isopropylisothiazole-4-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

3-Isopropylisothiazole-4-carbonitrile can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.

Properties

Molecular Formula

C7H8N2S

Molecular Weight

152.22 g/mol

IUPAC Name

3-propan-2-yl-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C7H8N2S/c1-5(2)7-6(3-8)4-10-9-7/h4-5H,1-2H3

InChI Key

BIDRLFVDIOKFOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NSC=C1C#N

Origin of Product

United States

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